molecular formula C18H26O4 B1670393 Dipentyl phthalate CAS No. 131-18-0

Dipentyl phthalate

Cat. No.: B1670393
CAS No.: 131-18-0
M. Wt: 306.4 g/mol
InChI Key: IPKKHRVROFYTEK-UHFFFAOYSA-N
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Description

Dipentyl phthalate, also known as di-n-pentyl phthalate, is a phthalate ester that is primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, odorless liquid that is produced by the esterification of phthalic acid with pentanol . It is commonly used in the production of polyvinyl chloride (PVC) products to make them more flexible and resilient .

Mechanism of Action

Target of Action

Dipentyl phthalate (DPeP) is a dialkyl or aryl/alkyl diester of phthalic acid . It primarily targets the endocrine system, affecting hormone synthesis, transport, and metabolism . One initial target for these effects is the sustentacular Sertoli cell, which has surface membrane receptors for follicle-stimulating hormone (FSH) .

Mode of Action

DPeP interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . It also inhibits the activity of human and rat testicular 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase 3 enzymes (17β-HSD3), which are important in testosterone synthesis in Leydig cells .

Biochemical Pathways

Phthalates, including DPeP, can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . They can also affect the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . .

Result of Action

The action of DPeP can lead to various health effects. It has been shown to cause developmental and/or reproductive effects in laboratory animals . In humans, it is known to disrupt the endocrine system, affecting reproductive health and physical development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DPeP. It is a ubiquitous pollutant found in different spheres of the environment due to the presence of physical bonding with the polymeric matrix . The main sources of DPeP in agricultural soils are the use of plastic mulching, irrigation with wastewater, pesticide spraying, use of biosolids for improving soil properties, etc . From the soils, DPeP could enter into plants mainly via roots and undergo biomagnification at different trophic levels in an ecosystem .

Biochemical Analysis

Biochemical Properties

DPP interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to inhibit the activity of human and rat testicular 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase 3 enzymes (17β-HSD3), which are crucial for testosterone synthesis in Leydig cells .

Cellular Effects

DPP has been shown to cause developmental and/or reproductive effects in laboratory animals . It can alter the shape of Sertoli cells and induce reorganization of actin filaments, changes that correlate well with alterations in Sertoli cell shape observed in vivo after DPP exposure .

Molecular Mechanism

The molecular mechanism of DPP involves its interaction with biomolecules and its impact on gene expression. DPP exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DPP change over time. For instance, in a study where rats were dosed with DPP from gestational days 14–18, dose-related reproductive alterations were noted when testosterone production and Insl3 mRNA were reduced by >45% and 42%, respectively .

Dosage Effects in Animal Models

The effects of DPP vary with different dosages in animal models. For example, one study showed that a high dose (500 mg/kg/day) of DPP caused an increase in sperm count, while another study revealed that at low doses (50 mg/kg/day), the sperm count of rats was significantly reduced .

Metabolic Pathways

DPP is involved in various metabolic pathways. Studies have demonstrated that phthalates with shorter ester chains like DPP can be readily biodegraded and mineralized . The biodegradation of DPP in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid .

Subcellular Localization

It is likely that DPP, like other phthalates, is distributed throughout the cell due to its lipophilic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentyl phthalate is synthesized through the esterification of phthalic anhydride with n-pentanol. The reaction typically involves heating phthalic anhydride with an excess of n-pentanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds as follows:

Phthalic anhydride+2n-pentanolDipentyl phthalate+Water\text{Phthalic anhydride} + 2 \text{n-pentanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+2n-pentanol→Dipentyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and n-pentanol are fed into a reactor along with an acid catalyst. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Dipentyl phthalate, being an ester, undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dipentyl phthalate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Dipentyl Phthalate: this compound is unique in its specific ester group derived from pentanol, which gives it distinct physical and chemical properties compared to other phthalates. Its specific molecular structure allows it to be used in applications where other phthalates may not be suitable, such as in certain flexible PVC products .

Properties

IUPAC Name

dipentyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3
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InChI Key

IPKKHRVROFYTEK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC
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Molecular Formula

C18H26O4
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DSSTOX Substance ID

DTXSID5031131
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Molecular Weight

306.4 g/mol
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Physical Description

Di-n-pentyl phthalate is a clear colorless to light yellow liquid. Practically odorless. Floats on water. (NTP, 1992), Colorless oily liquid; [Hawley] Clear colorless to light yellow liquid; [CAMEO] Clear very faintly yellow liquid; [MSDSonline]
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Boiling Point

648 °F at 760 mmHg (NTP, 1992), 342 °C
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Flash Point

357 °F (NTP, 1992), 357 °F; 180 °C (Closed cup), 245 dec F (118 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, carbon disulfide, In water, 0.8 mg/L at 25 °C
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Density

1.022 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.022 at 20 °C
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Vapor Density

10.5 (AIR= 1)
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Vapor Pressure

0.000196 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Color/Form

Colorless, oily liquid

CAS No.

131-18-0
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Melting Point

less than -67 °F (NTP, 1992), FP: less than -55 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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